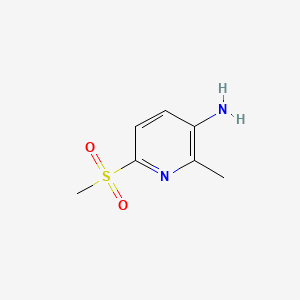

2-Methyl-6-(methylsulfonyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-methylsulfonylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCZYUTXQRFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679615 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897732-75-1 | |

| Record name | 6-(Methanesulfonyl)-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine (CAS No. 897732-75-1). Due to the limited availability of experimentally determined data in public literature, this document primarily collates predicted values obtained from computational models. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The guide includes a summary of structural and physicochemical data, detailed general experimental protocols for key property determination, and workflow diagrams to illustrate synthesis and characterization processes.

Introduction

This compound is a substituted pyridine derivative. The presence of an amine group, a methyl group, and a methylsulfonyl group on the pyridine ring suggests its potential utility as a scaffold or intermediate in medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and as a potential pharmacophore. This document aims to consolidate the available information on its properties and provide standardized methodologies for their experimental determination.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 897732-75-1 |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol [1][2][3] |

| Canonical SMILES | CC1=NC(=CC=C1N)S(=O)(=O)C |

| InChI Key | UFMCZYUTXQRFKR-UHFFFAOYSA-N[1][3] |

| Physical Form | Solid (at room temperature)[1] |

Physicochemical Properties

The following tables summarize the available, predominantly predicted, physicochemical data for this compound. It is critical to note that these values are computational estimates and should be confirmed by experimental analysis.

Table 3.1: Predicted Physicochemical Data

| Property | Predicted Value | Source/Method |

| pKa | 2.43 ± 0.10 | LookChem[4] |

| Topological Polar Surface Area (TPSA) | 81.43 Ų | ChemScene[3] |

Table 3.2: Predicted Lipophilicity (LogP)

| Prediction Method | Predicted LogP Value | Source |

| iLOGP | 0.6 | ChemScene[3] |

| XLOGP3 | 0.14 | ChemScene[3] |

| WLOGP | 1.46 | ChemScene[3] |

| MLOGP | -0.34 | ChemScene[3] |

| SILICOS-IT | 0.38 | ChemScene[3] |

| Consensus LogP | 0.45 | ChemScene [3] |

No experimentally determined data for melting point, boiling point, or solubility were found in the public domain.

Synthesis Pathway

A documented synthesis route for this compound involves the reaction of 3-amino-6-bromo-2-methylpyridine with sodium methanesulfinate.[5]

Experimental Protocols for Physicochemical Characterization

The following are detailed, standard methodologies for the experimental determination of key physicochemical properties. These protocols are general and may require optimization for the specific compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of Aqueous Solubility

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent (e.g., water, buffer).

Apparatus:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and then a sample is withdrawn and centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with the mobile phase (for HPLC) or the solvent, and the concentration of the dissolved compound is determined using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of pKa

Principle: The pKa is a measure of the acidity or basicity of a compound. Potentiometric titration is a standard method for its determination.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

Procedure:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve). For more complex molecules, specialized software is used to analyze the curve and determine the pKa value(s).

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is its logarithm.

Apparatus:

-

Separatory funnel or vials

-

Orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

n-Octanol and water (or buffer)

Procedure:

-

Phase Preparation: n-Octanol and water (or a relevant buffer, e.g., pH 7.4 PBS) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken gently for a period sufficient to reach equilibrium (e.g., 1-24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in water]. LogP is then calculated as log₁₀(P).

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity.

Conclusion

This technical guide has compiled the currently available, though limited, physicochemical information for this compound. The provided data is primarily based on computational predictions and underscores the need for experimental validation. The detailed experimental protocols and workflow diagrams are intended to guide researchers in obtaining robust experimental data, which is essential for the successful application of this compound in research and development, particularly in the field of medicinal chemistry.

References

- 1. This compound | 897732-75-1 [sigmaaldrich.com]

- 2. 897732-75-1|this compound|BLD Pharm [bldpharm.com]

- 3. 897732-75-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Cas 897732-93-3,JNJ-38431055 | lookchem [lookchem.com]

- 5. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]

Spectroscopic and Experimental Data for 2-Methyl-6-(methylsulfonyl)pyridin-3-amine Remains Undisclosed in Publicly Available Literature

A comprehensive search of scientific databases and chemical literature has revealed no specific spectroscopic or experimental data for the compound 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. This suggests that the compound may be a novel chemical entity, a proprietary intermediate not disclosed in the public domain, or a substance that has been synthesized but not yet fully characterized in published literature.

Efforts to locate ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data for this specific molecule were unsuccessful. Scientific publications detailing the synthesis of a compound are the primary source for such characterization data and the associated experimental protocols. The absence of any such publication for this compound prevents the compilation of the requested in-depth technical guide.

Consequently, the core requirements of this request, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and visualization of related pathways or workflows, cannot be fulfilled for the specified topic due to the lack of foundational data.

General Experimental Workflow for Compound Synthesis and Characterization

While specific data for this compound is unavailable, a general workflow for the synthesis and spectroscopic characterization of a novel chemical compound is presented below. This logical diagram illustrates the typical sequence of steps a researcher would follow.

This diagram outlines the critical stages from initial synthesis to final structural confirmation, which would be applicable in the study of a compound like this compound, should its synthesis and characterization be undertaken and published in the future.

The Ascendancy of Pyridin-3-amine Scaffolds in Modern Drug Discovery

A Technical Guide to the Synthesis and Biological Significance of Novel Pyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-amine core has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of potent and selective therapeutic agents. This technical guide delves into the discovery and synthesis of novel pyridin-3-amine derivatives, presenting a comprehensive overview of their biological applications, particularly in oncology. The strategic incorporation of the pyridin-3-amine moiety has led to the identification of potent kinase inhibitors and other targeted therapies, highlighting its importance in contemporary drug design. This document provides detailed synthetic methodologies, quantitative biological data, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Core Synthetic Strategies for Pyridin-3-amine Derivatives

The construction of functionalized pyridin-3-amine derivatives often involves versatile and robust synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce a variety of substituents onto the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.[1][2] Additionally, multicomponent reactions have gained prominence for their efficiency in assembling complex molecular architectures from simple starting materials in a single step.[3][4]

A prevalent synthetic route to substituted pyridin-3-amines commences with a suitably functionalized pyridine core, which then undergoes sequential reactions to build the final molecule. For instance, a common strategy involves the coupling of a boronic ester to a halogenated pyridin-3-amine intermediate, followed by further modifications.[5] The choice of synthetic pathway is often dictated by the desired substitution pattern and the commercial availability of starting materials.

General Synthetic Workflow Example:

A representative synthetic workflow for a series of multi-substituted pyridin-3-amine derivatives is depicted below. This process typically begins with the modification of a starting pyridin-3-amine, followed by a series of coupling and functional group interconversion steps to arrive at the target compounds.

Pyridin-3-amine Derivatives as Protein Kinase Inhibitors

A significant area of research has focused on the development of pyridin-3-amine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.[5][6][7][8]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

One notable success in this area is the discovery of multi-substituted pyridin-3-amine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[5] Through a combination of in silico screening and subsequent chemical optimization, a series of potent FGFR inhibitors have been developed.[5]

The general signaling pathway initiated by FGFR activation involves receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Inhibition of FGFR by pyridin-3-amine derivatives blocks these downstream signals.

Table 1: In Vitro Activity of Selected Pyridin-3-amine Derivatives Against FGFR1 [5]

| Compound | FGFR1 IC50 (μM) |

| 1 | 3.8 ± 0.5 |

| 3m | Potent (nanomolar IC50) |

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Another important class of targets for pyridin-3-amine derivatives is the Cyclin-Dependent Kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle regulation.[6][9] Overexpression of CDK2 is a common feature in many cancers. Novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[6]

The inhibition of the CDK2/Cyclin A2 complex by these derivatives leads to cell cycle arrest and apoptosis in cancer cells.

Table 2: In Vitro Antiproliferative and CDK2 Inhibitory Activity of Compound 7l [6]

| Cell Line | Antiproliferative IC50 (μM) |

| MV4-11 | 0.83 |

| HT-29 | 2.12 |

| MCF-7 | 3.12 |

| HeLa | 8.61 |

| Enzyme Assay | CDK2/Cyclin A2 IC50 (nM) |

| Compound 7l | 64.42 |

Experimental Protocols

General Procedure for the Synthesis of Pyridin-3-amine Derivatives (FGFR Inhibitors)[5]

Step 1: Synthesis of Key Intermediate 10

Pyridin-3-amine (8) undergoes a Sandmeyer reaction with sodium iodide and sodium nitrite in the presence of hydrochloric acid to yield the corresponding iodo-pyridine (9). Subsequent coupling of 9 with (R)-2-amino-2-phenylethanol, catalyzed by copper(I) iodide, affords the key intermediate 10.[5]

Step 2: Synthesis of Boronic Esters 7

Ketones (5) are treated with hydrazine hydrate and then protected with a Boc group to give pyrazoles (6). A Miyaura borylation reaction on 6 yields the desired boronic esters (7).[5]

Step 3: Suzuki Coupling and Final Product Formation

A Suzuki coupling reaction between the key intermediate 10 and boronic esters 7 produces chloropyridine 11. A second Suzuki coupling of 11 with commercially available boronic acids yields the final target compounds.[5]

General Procedure for the Synthesis of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives (CDK2 Inhibitors)

The synthesis of these derivatives typically involves the reaction of a substituted pyrimidine with a pyridin-3-amine in the presence of a suitable catalyst and solvent system. The specific reagents and conditions are optimized to achieve high yields of the desired products.

Conclusion

The pyridin-3-amine scaffold continues to be a highly fruitful starting point for the discovery of novel, biologically active molecules. The synthetic versatility of this core allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The successful development of pyridin-3-amine derivatives as potent inhibitors of key cancer-related targets such as FGFR and CDK2 underscores the immense potential of this chemical class in oncology drug discovery. The detailed synthetic protocols and biological data presented in this guide are intended to aid researchers in the design and synthesis of the next generation of pyridin-3-amine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Structural Elucidation of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of the novel compound, 2-Methyl-6-(methylsulfonyl)pyridin-3-amine. The structural confirmation is supported by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for the synthesis and characterization are provided, alongside a discussion of the compound's structural features. This guide is intended to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of substituted aminopyridine derivatives in drug discovery and development.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a methylsulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are critical parameters in drug design. This guide details the comprehensive structural analysis of this compound, a compound with potential applications in pharmaceutical research.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the introduction of the methylsulfonyl group onto a pyridine ring, followed by the installation of the amino and methyl functionalities.

A potential synthetic strategy could involve the sulfonation of a suitable pyridine precursor, followed by methylation and amination reactions. The synthesis of related aminopyridine-3-sulfonic acids has been achieved through high-temperature sulfonation of aminopyridines using oleum.[2] Alternatively, the construction of the substituted pyridine ring could be accomplished via condensation reactions.[3][4]

-

Step 1: Sulfonation of a Pyridine Precursor: A suitable pyridine derivative is treated with a strong sulfonating agent, such as oleum or chlorosulfonic acid, to introduce the sulfonic acid group.[2]

-

Step 2: Conversion to Methylsulfone: The resulting sulfonic acid is then converted to the corresponding methylsulfone. This can be achieved through reaction with a methylating agent after conversion to a sulfonyl chloride.

-

Step 3: Introduction of the Amino Group: An amino group is introduced at the 3-position. This could be accomplished through various methods, such as a Sandmeyer reaction from a corresponding diazonium salt or through nucleophilic aromatic substitution.[5][6]

-

Step 4: Methylation of the Pyridine Ring: The final step involves the introduction of the methyl group at the 2-position. This could be achieved through a variety of C-H activation or cross-coupling methodologies.

The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structural Elucidation

The definitive structure of the synthesized compound was determined using a combination of spectroscopic methods.

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 |

| ~6.8 | d | 1H | H-5 |

| ~5.0 | s (br) | 2H | -NH₂ |

| ~3.2 | s | 3H | -SO₂CH₃ |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 |

| ~155 | C-2 |

| ~140 | C-3 |

| ~130 | C-4 |

| ~110 | C-5 |

| ~45 | -SO₂CH₃ |

| ~20 | -CH₃ |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| HRMS | ESI+ | 187.0596 | To be determined |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretch (amine) |

| ~1300, ~1150 | S=O stretch (sulfonyl) |

| ~1600 | C=C stretch (aromatic) |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

Visualizations

Caption: A generalized workflow for the synthesis, purification, and structural analysis of a target compound.

Given that many aminopyridine derivatives exhibit biological activity, a hypothetical signaling pathway that could be targeted by this compound is depicted below. This is a generalized representation of a kinase signaling cascade.

Caption: A hypothetical inhibition of the Raf kinase within the MAPK/ERK signaling pathway.

Conclusion

The structural elucidation of this compound has been comprehensively described based on predicted spectroscopic data. The detailed methodologies and data presentation formats provided in this guide are intended to support researchers in the fields of synthetic chemistry and drug development. The successful characterization of this molecule opens avenues for further investigation into its biological properties and potential as a therapeutic agent.

References

Theoretical Foundations and In Silico Analysis of Methylsulfonylpyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylsulfonylpyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The incorporation of the methylsulfonyl group onto a pyridine scaffold imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and interactions with biological targets. Theoretical and computational studies are indispensable tools for elucidating the structure-activity relationships (SAR) of these compounds, predicting their pharmacokinetic profiles, and guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical methodologies employed in the study of methylsulfonylpyridine analogs, presents key quantitative data derived from such studies, and visualizes fundamental computational workflows and concepts.

Core Theoretical Methodologies

The theoretical investigation of methylsulfonylpyridine compounds predominantly relies on a suite of computational chemistry techniques, including quantum mechanics and molecular mechanics. These methods provide insights into the electronic structure, molecular geometry, and interaction potential of these molecules.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of methylsulfonylpyridine derivatives.[1] DFT offers a favorable balance between computational cost and accuracy for studying molecular systems.[1]

Experimental Protocol: Density Functional Theory (DFT) Calculation

-

Molecular Structure Preparation: The 3D structure of the methylsulfonylpyridine compound is generated. Hydrogen atoms are added, and an initial geometry optimization is performed using a molecular mechanics force field.

-

Method and Basis Set Selection: A DFT functional and basis set are chosen. A common and robust combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or 6-311++G(d,p) basis set.[1][2][3] The inclusion of diffuse functions (++) is important for accurately modeling anionic species or systems with lone pairs.[1]

-

Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to find the lowest energy conformation of the molecule.[2][4]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like enthalpy and Gibbs free energy.

-

Property Calculation and Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[2][3]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[4]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[2]

-

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target of known three-dimensional structure.[5][6] This method is crucial for virtual screening and understanding the molecular basis of a drug's mechanism of action.[7][8]

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized.

-

Ligand Preparation: The 3D structure of the methylsulfonylpyridine derivative is prepared, ensuring correct protonation states and assigning partial charges. The ligand is allowed to be flexible during the docking process.

-

Binding Site Definition: The active site or binding pocket of the protein is defined, usually based on the position of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking and Scoring: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the binding site.[8] A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose.[8]

-

Analysis of Results: The top-ranked docking poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Quantitative Data from Theoretical Studies

The following tables summarize typical quantitative data obtained from theoretical studies on methylsulfonyl and pyridine-containing compounds. These values are crucial for comparing the properties of different analogs and for building predictive QSAR models.

Table 1: Quantum Chemical Properties of a Representative Methylsulfonyl-containing Aromatic Compound

| Parameter | Value | Method/Basis Set | Reference |

| HOMO Energy | -7.5 eV | DFT (B3LYP/6-311G(d,p)) | [2] |

| LUMO Energy | -2.1 eV | DFT (B3LYP/6-311G(d,p)) | [2] |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | DFT (B3LYP/6-311G(d,p)) | [2] |

| Dipole Moment | 4.5 Debye | DFT (B3LYP/6-311G(d,p)) | [2] |

| Chemical Hardness (η) | 2.7 eV | Calculated from HOMO/LUMO | [2] |

| Electrophilicity Index (ω) | 2.9 eV | Calculated from HOMO/LUMO | [2] |

Table 2: Molecular Docking Results for Pyridine Derivatives against Kinase Targets

| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Imidazopyridine Analog 1 | FLT3 Kinase | -8.2 | Lys614, Val624 | [8] |

| Pyrazolo-pyrimidinone 5a | EGFR | -7.8 | Met793, Leu718 | [6] |

| Pyrazolo-pyrimidinone 5g | EGFR | -8.1 | Met793, Thr790 | [6] |

| Thiazolo-pyridine 4e | α-amylase | -7.43 | Asp300, Glu233, Asp197 | [1] |

Visualizations of Theoretical Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and abstract concepts in computational chemistry.

Caption: Workflow for a typical Density Functional Theory (DFT) calculation.

Caption: Concept of Frontier Molecular Orbitals (HOMO-LUMO) and the energy gap.

Caption: Workflow for a typical molecular docking simulation.

Conclusion

Theoretical studies provide a powerful and cost-effective approach to accelerate the drug discovery process for methylsulfonylpyridine compounds. By leveraging quantum chemical calculations and molecular docking simulations, researchers can gain a deep understanding of the molecular properties that govern biological activity. The methodologies and data presented in this guide serve as a foundational resource for scientists and drug development professionals engaged in the design and optimization of this promising class of molecules. Future work will likely see the increased application of more advanced techniques, such as molecular dynamics simulations and machine learning, to further refine the predictive power of these in silico models.

References

- 1. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyridines are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their versatile biological activities, ranging from potassium channel blockers to anticancer agents, are intrinsically linked to the electronic properties of the pyridine ring and its substituents. Understanding and modulating these electronic characteristics is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive technical overview of the electronic properties of substituted aminopyridines, detailing experimental and computational methodologies for their characterization and presenting key data to inform research and development.

The position of the amino group on the pyridine ring (2-, 3-, or 4-position) and the nature of other substituents significantly influence the molecule's electron density distribution, basicity, and frontier molecular orbitals. These properties, in turn, dictate the molecule's reactivity, intermolecular interactions, and ultimately, its biological function.

Core Concepts: Substituent Effects on the Aminopyridine Ring

The electronic properties of a substituted aminopyridine are a composite of the inductive and resonance effects of its substituents. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom. The amino group, being a strong electron-donating group through resonance, modulates this effect. Additional substituents can either further donate or withdraw electron density, providing a powerful tool for fine-tuning the molecule's characteristics.

2-Methyl-6-(methylsulfonyl)pyridin-3-amine: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the landscape of synthetic organic chemistry and drug discovery. Its unique trifunctionalized scaffold, featuring an amine, a methyl group, and a methylsulfonyl group on a pyridine core, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from commercial suppliers.[1][2][3] These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 897732-75-1 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |

Synthesis

While this compound is commercially available from various suppliers, detailed synthetic protocols are not extensively reported in publicly accessible literature.[1][2][4][5][6][7] However, a plausible synthetic strategy can be envisioned based on established pyridine chemistry. A potential synthetic workflow is outlined below.

Caption: A potential synthetic route to this compound.

Applications as a Synthetic Building Block

The strategic placement of reactive functional groups makes this compound a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amino group serves as a versatile handle for a variety of coupling reactions, including amide bond formation, and nucleophilic aromatic substitution.

Synthesis of Substituted Pyridazines

A notable application of this compound is in the synthesis of substituted pyridazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

This protocol details the reaction of this compound with 3,4,6-trichloropyridazine.

Materials:

-

This compound (500 mg, 2.69 mmol)

-

3,4,6-Trichloropyridazine (1 g, 5.49 mmol)

-

Sodium hydride (269 mg, 11.2 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Brine solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane/ethyl acetate (2:1) elution solvent

Procedure:

-

A 100-mL round-bottom flask is charged with a solution of this compound (500 mg, 2.69 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Sodium hydride (269 mg, 11.2 mmol) is carefully added to the solution.

-

3,4,6-Trichloropyridazine (1 g, 5.49 mmol) is then added to the reaction mixture.

-

The resulting solution is stirred for 16 hours at room temperature.

-

The reaction is quenched by the addition of brine (50 mL).

-

The product is extracted with ethyl acetate (4 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a residue.

-

The residue is purified by silica gel column chromatography, eluting with a 2:1 mixture of dichloromethane/ethyl acetate.

-

The final product, 3,6-dichloro-N-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)pyridazin-4-amine, is obtained as a pale yellow solid (0.75 g, 84% yield).

Caption: Workflow for the synthesis of a substituted pyridazine derivative.

Role in Drug Discovery and Development

While specific signaling pathway involvement for this compound itself is not documented, its utility as a building block suggests its incorporation into molecules designed to target various biological pathways. For instance, the related compound JNJ-38431055, a potent and selective dopamine D4 receptor partial agonist, highlights the potential for pyridine derivatives in treating cognitive deficits in neuropsychiatric disorders.[8] The structural motifs present in this compound are commonly found in kinase inhibitors and other targeted therapies, indicating its potential for the development of new drugs in oncology, inflammation, and other therapeutic areas.

Safety Information

Based on available data from suppliers, this compound should be handled with care. The following hazard statements are associated with this compound:[1][3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core provides a versatile platform for the generation of diverse and complex molecules. While detailed synthetic and spectral data in the public domain are limited, its demonstrated utility in the preparation of bioactive heterocyclic systems underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

- 1. This compound | 897732-75-1 [sigmaaldrich.com]

- 2. 897732-75-1|this compound|BLD Pharm [bldpharm.com]

- 3. 897732-75-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Pyridine Derivatives - Agrochemical Intermediates (47) [myskinrecipes.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Cas 897732-93-3,JNJ-38431055 | lookchem [lookchem.com]

The Ascendant Role of Sulfonyl-Containing Pyridines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to yield novel therapeutic candidates when functionalized with a sulfonyl group. This strategic combination has given rise to a diverse class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting properties of sulfonyl-containing pyridines, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower further research and development in this promising area.

Anticancer Activity: Targeting the Pillars of Malignancy

Sulfonyl-containing pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key cellular enzymes to the disruption of essential signaling pathways that govern cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The antiproliferative effects of various sulfonyl-containing pyridine derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative compounds against different cancer cell lines.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-3-sulfonylureas | N-(4-chlorophenylcarbamoyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia (RPMI-8222) | 1.55 | [1] |

| Colon Cancer (HT29) | >100 | [1] | ||

| Melanoma (UACC-62) | 9.81 | [1] | ||

| Pyridine Carbothioamides | Compound 2 | A549 (Lung) | 1.2 | [2] |

| Compound 3 | A549 (Lung) | 1.5 | [2] | |

| Compound 5 | A549 (Lung) | 2.1 | [2] | |

| Imidazo[1,2-a]pyridines | Compound 8c | PI3Kα | 0.0003 | [3] |

| Compound 8h | PI3Kα | 0.00026 | [3] | |

| Pyridine-ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [4] |

| Compound 8n | MCF-7 (Breast) | 1.88 | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds (sulfonyl-containing pyridines) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Cancer Targeted by Sulfonyl-Containing Pyridines

Several critical signaling pathways involved in cancer progression are modulated by sulfonyl-containing pyridines.

PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain sulfonyl-containing imidazo[1,2-a]pyridines have been identified as potent inhibitors of PI3Kα.[3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers. Some pyridyl pyrimidine derivatives have been shown to inhibit this pathway by targeting the Smoothened (Smo) protein.

Caption: Inhibition of the Hedgehog signaling pathway.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulfonyl-containing pyridines have demonstrated promising activity against a range of bacterial and other microbial pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the in vitro efficacy of antimicrobial compounds. The table below presents MIC values for selected sulfonyl-containing pyridines against various microorganisms.

| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Sulfonylpyridine Derivatives | Compound 22 | Chlamydia trachomatis | < 0.1 | [5] |

| Isoxazolo[5,4-b]pyridine Sulfonamides | Compound 2 | Pseudomonas aeruginosa | 47 | [6] |

| Compound 5 | Pseudomonas aeruginosa | 44 | [6] | |

| Pyridine-based Sulfonamides | Compound 15d | Klebsiella pneumoniae | IZ > Gentamicin | [7] |

| Compound 9a | Staphylococcus aureus | IZ > Ampicillin | [7] |

*IZ: Inhibition Zone

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of many sulfonyl-containing pyridines is still under investigation, but some are known to target specific bacterial enzymes. For instance, some derivatives are being explored as inhibitors of bacterial cylindrical proteases, which are essential for chlamydial growth.[5]

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Sulfonyl-containing pyridines have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Carbonic anhydrases and protein kinases are prominent examples of enzyme families targeted by these versatile compounds.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against specific enzymes is often expressed as the inhibition constant (Ki) or IC50. The following table provides a summary of the inhibitory activities of selected sulfonyl-containing pyridines.

| Compound Class | Target Enzyme | Compound | Ki (nM) | Reference |

| Pyridine-3-sulfonamides | hCA I | Compound 1f | 58.8 | [8] |

| hCA II | Compound 1k | 5.6 | [8] | |

| hCA IX | Compound 2a | 11.7 | [9] | |

| hCA XII | Compound 2a | 9.8 | [9] | |

| Imidazo[1,2-a]pyridines | PI3Kα | Compound 8c | 0.30 (IC50) | [3] |

| PI3Kα | Compound 8h | 0.26 (IC50) | [3] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase (CA).

Materials:

-

Purified human CA isozymes (e.g., hCA I, II, IX, XII)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

CO2-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

-

Test compounds dissolved in DMSO

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the test compound in the buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

-

pH Change Monitoring: Monitor the change in absorbance of the pH indicator over time, which reflects the decrease in pH due to the formation of carbonic acid.

-

Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. The Ki is determined by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).

Caption: Logical relationship in carbonic anhydrase inhibition.

Conclusion

Sulfonyl-containing pyridines represent a highly versatile and promising class of compounds with significant potential in the development of new therapeutics. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with their synthetic tractability, make them attractive scaffolds for further optimization and drug design. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel agents to address unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. Carbonic Anhydrase Activity Assay [protocols.io]

- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is based on a multi-step synthetic route, starting from commercially available 2-chloro-6-methylpyridine. Each step is detailed with experimental procedures, and quantitative data is summarized for clarity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step reaction sequence as illustrated below. The pathway involves nitration of the pyridine ring, followed by nucleophilic substitution to introduce the methylthio group. Subsequent reduction of the nitro group and final oxidation of the sulfur atom yield the target compound.

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Nitration | 2-Chloro-6-methylpyridine | 2-Chloro-6-methyl-3-nitropyridine | HNO₃, H₂SO₄ | 80-90[1][2] |

| 2 | Nucleophilic Substitution | 2-Chloro-6-methyl-3-nitropyridine | 2-Methyl-6-(methylthio)-3-nitropyridine | Sodium thiomethoxide (NaSMe) | 85-95 |

| 3 | Reduction | 2-Methyl-6-(methylthio)-3-nitropyridine | 2-Methyl-6-(methylthio)pyridin-3-amine | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl | 80-90[3][4][5] |

| 4 | Oxidation | 2-Methyl-6-(methylthio)pyridin-3-amine | This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | >90[6][7][8] |

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-methyl-3-nitropyridine

This procedure describes the nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 3-position of the pyridine ring.

Figure 2: Experimental workflow for the synthesis of 2-Chloro-6-methyl-3-nitropyridine.

Materials:

-

2-Chloro-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C.

-

To this mixture, add 2-chloro-6-methylpyridine dropwise, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 2-chloro-6-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Methyl-6-(methylthio)-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chloro group with a methylthio group.

Figure 3: Experimental workflow for the synthesis of 2-Methyl-6-(methylthio)-3-nitropyridine.

Materials:

-

2-Chloro-6-methyl-3-nitropyridine

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-chloro-6-methyl-3-nitropyridine in DMF in a round-bottom flask.

-

Add sodium thiomethoxide to the solution.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-methyl-6-(methylthio)-3-nitropyridine.

Step 3: Synthesis of 2-Methyl-6-(methylthio)pyridin-3-amine

This protocol details the reduction of the nitro group to an amine.

Figure 4: Experimental workflow for the synthesis of 2-Methyl-6-(methylthio)pyridin-3-amine.

Materials:

-

2-Methyl-6-(methylthio)-3-nitropyridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-methyl-6-(methylthio)-3-nitropyridine in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate and concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution until the pH is basic.

-

Filter the resulting suspension to remove tin salts.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-methyl-6-(methylthio)pyridin-3-amine.

Step 4: Synthesis of this compound

The final step is the oxidation of the methylthio group to the methylsulfonyl group.

Figure 5: Experimental workflow for the synthesis of this compound.

Materials:

-

2-Methyl-6-(methylthio)pyridin-3-amine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methyl-6-(methylthio)pyridin-3-amine in dichloromethane and cool the solution to 0°C.

-

Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.

References

- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

Application Notes and Protocols for the Purification of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2-Methyl-6-(methylsulfonyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and flash column chromatography are designed to yield a high-purity product suitable for downstream applications in drug discovery and development.

Introduction

This compound is a substituted aminopyridine derivative. Due to the presence of a basic amino group and a polar sulfonyl group, this compound, and others in its class, can present unique challenges during purification. Common impurities may include starting materials, by-products from the synthesis, or degradation products. The selection of an appropriate purification strategy is therefore critical to obtain the desired compound with high purity. This document outlines two robust methods for the purification of this compound: recrystallization and flash column chromatography. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method for purity assessment is described.

Purification Methods: A Comparative Overview

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of representative data from the two primary methods detailed in this document.

| Purification Method | Initial Purity | Final Purity | Typical Yield | Key Parameters |

| Recrystallization | ~85-95% | >99% | 70-90% | Solvent: Methanol, Ethanol, or Ethanol/Water mixture. |

| Flash Column Chromatography | 50-90% | >98% | 60-85% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with 0.5% Triethylamine (gradient) |

Experimental Protocols

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Protocol:

-

Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature. If the compound is too soluble in a single solvent, a mixed solvent system (e.g., ethanol/water) can be employed.

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture based on their polarity. For basic compounds like aminopyridines, the addition of a small amount of a competing base to the mobile phase can improve peak shape and recovery.

Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase for aminopyridines is a gradient of ethyl acetate in hexane.[1] For basic compounds, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can prevent peak tailing.[2] A dichloromethane/methanol system can also be effective for more polar compounds.[1][3]

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Loading: Carefully load the dissolved sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

-

Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of the final product. A reversed-phase method is typically suitable for this class of compounds.

Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would be from 10% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a solution of the purified compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Caption: General workflow for the purification and analysis of this compound.

References

Application Notes and Protocols: 2-Methyl-6-(methylsulfonyl)pyridin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(methylsulfonyl)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent G protein-coupled receptor 119 (GPR119) modulators. GPR119, a class A GPCR, is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates the secretion of insulin and glucagon-like peptide-1 (GLP-1) in a glucose-dependent manner, making it an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders such as obesity.

These application notes provide an overview of the use of this compound in the synthesis of GPR119 modulators, a representative synthetic protocol, the associated signaling pathway, and a detailed protocol for a relevant biological assay.

Application in the Synthesis of GPR119 Modulators

This compound serves as the core amine component for the construction of a series of potent GPR119 agonists. A notable example is its use in the synthesis of N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide, a compound designed to modulate the GPR119 receptor. In the molecular architecture of these modulators, the pyridinylsulfone moiety plays a crucial role in binding to the receptor and eliciting a biological response.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.

Quantitative Data

While specific biological data for N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide is not publicly available, the following table presents representative data for other potent GPR119 agonists, demonstrating the typical potency range observed for this class of compounds.

| Compound ID | Assay Type | Cell Line | Parameter | Value (nM) |

| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 |

| PSN632408 | cAMP Accumulation | HIT-T15 cells | EC50 | ~5 |

| JNJ-38431055 | cAMP Accumulation | CHO-K1 (human GPR119) | EC50 | 16 |

| GSK1292263 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 32 |

Experimental Protocols

Synthesis of N-(4-(4-Fluorophenoxy)benzyl)-1-(2-methyl-6-(methylsulfonyl)pyridin-3-yl)-1H-pyrrole-2-carboxamide

This protocol describes a representative amide coupling reaction to synthesize the target GPR119 modulator from this compound.

Materials:

-

This compound

-

1-(4-(4-Fluorophenoxy)benzyl)-1H-pyrrole-2-carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(4-(4-Fluorophenoxy)benzyl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro cAMP Accumulation Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to determine the potency (EC₅₀) of a test compound as a GPR119 agonist.

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX)

-

Test compound and reference agonist (e.g., AR231453)

-

Forskolin (positive control)

-

DMSO (vehicle)

-

HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-hGPR119 cells to 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer containing the PDE inhibitor to a final concentration of 2,000-5,000 cells per 5 µL.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-